N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide

説明

Structural Identification and Molecular Properties

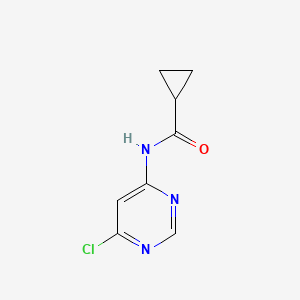

N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide possesses a distinctive molecular architecture characterized by the fusion of two prominent heterocyclic motifs. The compound's structure features a pyrimidine ring system substituted with chlorine at the 6-position and connected through an amide linkage to a cyclopropanecarboxyl group at the 4-position. The molecular formula C8H8ClN3O reflects the presence of eight carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 197.62 to 197.63 grams per mole.

The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature principles, clearly identifying the substitution pattern and connectivity. The pyrimidine ring system, a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3, serves as the central scaffold. The chlorine substitution at position 6 introduces both electronic and steric effects that significantly influence the compound's chemical behavior and potential interactions with biological targets.

The cyclopropanecarboxamide moiety attached at position 4 of the pyrimidine ring represents a unique structural feature that combines the strained three-membered cyclopropane ring with the amide functionality. This combination creates a rigid, conformationally constrained system that can participate in hydrogen bonding interactions through the amide nitrogen and carbonyl oxygen atoms. The Chemical Abstracts Service registry number 1072710-99-6 provides unique identification for this compound in chemical databases.

The compound's Simplified Molecular Input Line Entry System representation as O=C(C1CC1)NC2=NC=NC(Cl)=C2 clearly depicts the connectivity pattern and electronic distribution within the molecule. This structural representation reveals the planar nature of the pyrimidine ring system and the perpendicular orientation of the cyclopropanecarboxamide substituent, creating a three-dimensional molecular architecture with defined spatial characteristics.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of pyrimidine chemistry, which traces its origins to the late 19th century. The term pyrimidine was first coined in 1884 by Pinner, derived from a combination of the words pyridine and amidine due to structural similarities with these compounds. This nomenclature established the foundation for understanding six-membered diazine ring systems containing nitrogen atoms at positions 1 and 3.

The systematic study of pyrimidines began with Pinner's pioneering work in 1884, when he synthesized derivatives through condensation reactions of ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, establishing the nomenclature that persists in contemporary chemical literature. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900 through the reduction of 2,4,6-trichloropyrimidine using zinc dust in hot water, demonstrating early synthetic approaches to this heterocyclic system.

The historical significance of pyrimidines in biochemistry became evident through their identification as essential components of nucleic acids. The discovery that cytosine, thymine, and uracil are pyrimidine derivatives established these heterocycles as fundamental building blocks of deoxyribonucleic acid and ribonucleic acid. This biological relevance sparked intensive research into synthetic pyrimidine derivatives as potential antimetabolites and therapeutic agents.

The introduction of chlorinated pyrimidine derivatives represented a significant advancement in heterocyclic chemistry, as halogen substitution provided enhanced reactivity and selectivity in synthetic transformations. Chloropyrimidines became valuable synthetic intermediates due to the nucleophilic displacement reactions possible at the chlorine-bearing carbon atoms. The development of this compound represents a contemporary extension of this historical progression, combining classical pyrimidine chemistry with modern cyclopropanecarboxamide methodology.

The evolution of cyclopropanecarboxamide chemistry emerged from advances in small ring chemistry and conformationally constrained molecular design. The incorporation of cyclopropane rings into pharmaceutical molecules gained prominence due to their ability to restrict molecular flexibility and enhance binding affinity to biological targets. The combination of chloropyrimidine and cyclopropanecarboxamide functionalities in this compound exemplifies the sophisticated design principles that characterize modern medicinal chemistry approaches.

Position in the Family of Pyrimidine-Based Cyclopropanecarboxamides

This compound occupies a distinctive position within the family of pyrimidine-based cyclopropanecarboxamides, representing a specific substitution pattern that balances electronic effects with steric considerations. The compound belongs to a broader class of heterocyclic derivatives that combine pyrimidine scaffolds with cyclopropanecarboxamide functionalities, creating molecules with unique three-dimensional architectures and potential biological activities.

The pyrimidine-based cyclopropanecarboxamide family encompasses various substitution patterns on the pyrimidine ring, including different halogen substitutions, alkyl groups, and heteroaryl modifications. Within this family, the 6-chloro substitution pattern present in this compound provides specific electronic characteristics that distinguish it from other family members. The chlorine atom at position 6 introduces electron-withdrawing effects that influence the electronic density distribution across the pyrimidine ring system.

Comparative analysis with related compounds reveals the structural diversity possible within this chemical family. For instance, N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide represents a more complex analog featuring additional chloropyridine substitution and a pyrazine rather than pyrimidine core. Similarly, N-(6-Chloro-5-pyridin-4-ylpyrazin-2-yl)cyclopropanecarboxamide demonstrates the structural variations possible through heteroaryl substitution patterns.

The positioning of the cyclopropanecarboxamide group at the 4-position of the pyrimidine ring in this compound creates a specific spatial arrangement that influences both chemical reactivity and potential biological interactions. This substitution pattern contrasts with alternative positions such as the 2-position, which would result in different electronic and steric environments around the amide functionality.

The chlorine substitution at position 6 provides both synthetic utility and electronic modulation. From a synthetic perspective, the chlorine atom can serve as a leaving group for nucleophilic aromatic substitution reactions, enabling further structural elaboration. Electronically, the chlorine substitution influences the electron density distribution across the pyrimidine ring, potentially affecting binding interactions with biological targets and chemical reactivity patterns.

| Compound Class | Core Structure | Substitution Pattern | Molecular Weight Range |

|---|---|---|---|

| Simple Chloropyrimidine Cyclopropanecarboxamides | Pyrimidine + Cyclopropanecarboxamide | 6-Chloro | 197-200 g/mol |

| Bis-halogenated Pyrazine Analogs | Pyrazine + Cyclopropanecarboxamide | 6-Chloro + Additional Halogenation | 270-310 g/mol |

| Heteroaryl-substituted Derivatives | Pyrimidine/Pyrazine + Cyclopropanecarboxamide | Multiple Heteroaryl Groups | 250-350 g/mol |

Significance in Organofluorine and Medicinal Chemistry Research

While this compound does not contain fluorine atoms, its significance in organofluorine chemistry research stems from its structural relationship to fluorinated analogs and its potential as a synthetic precursor for fluorine-containing derivatives. The chlorine substitution at position 6 provides a versatile handle for nucleophilic aromatic substitution reactions that could introduce fluorine atoms, creating fluorinated analogs with enhanced metabolic stability and altered physicochemical properties.

The compound's relevance to medicinal chemistry research is multifaceted, encompassing both its intrinsic molecular properties and its potential as a synthetic intermediate. Pyrimidine derivatives have demonstrated broad therapeutic utility across numerous disease areas, including cancer, infectious diseases, and neurological disorders. The purine-like nature of pyrimidines enables them to interact with enzymatic systems involved in nucleotide metabolism, making them valuable scaffolds for antimetabolite drug design.

The cyclopropanecarboxamide moiety contributes significant value to medicinal chemistry applications through its conformational rigidity and hydrogen bonding potential. Cyclopropane rings introduce geometric constraints that can enhance binding selectivity and potency by pre-organizing molecular conformations for optimal target interactions. The amide functionality provides both hydrogen bond donor and acceptor capabilities, enabling multiple modes of interaction with biological macromolecules.

Recent advances in pyrimidine-based drug discovery have highlighted the therapeutic potential of compounds containing similar structural motifs. Pyrazolo[1,5-a]pyrimidines, which share structural similarities with the pyrimidine core of this compound, have demonstrated antiviral, antibacterial, and oncological activities. These findings support the medicinal chemistry relevance of pyrimidine-containing compounds and validate continued research into novel derivatives.

The compound's potential utility in structure-activity relationship studies makes it valuable for medicinal chemistry research programs. The chlorine substitution provides a specific electronic environment that can be systematically modified through synthetic transformations, enabling researchers to explore the effects of different substituents on biological activity. This approach facilitates the optimization of pharmacological properties through iterative design and synthesis cycles.

The integration of this compound into drug discovery efforts requires consideration of its synthetic accessibility and chemical stability. The compound's relatively straightforward synthetic preparation from commercially available starting materials enhances its utility for medicinal chemistry applications. Additionally, the chemical stability of both the pyrimidine and cyclopropanecarboxamide functionalities under physiological conditions supports its potential development as a pharmaceutical agent or research tool.

| Research Application | Relevant Properties | Potential Impact |

|---|---|---|

| Structure-Activity Relationship Studies | Modular chlorine substitution | Systematic optimization of biological activity |

| Synthetic Intermediate Development | Reactive chlorine handle | Access to diverse analog libraries |

| Conformational Constraint Studies | Rigid cyclopropane geometry | Enhanced binding selectivity and potency |

| Antimetabolite Research | Pyrimidine scaffold similarity to nucleotides | Targeting of nucleotide metabolism pathways |

特性

IUPAC Name |

N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c9-6-3-7(11-4-10-6)12-8(13)5-1-2-5/h3-5H,1-2H2,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSFZLOJJZRCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide typically involves the reaction of 6-chloropyrimidine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

化学反応の分析

N-(6-Chloropyrimidin-4-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

N-(6-Chloropyrimidin-4-yl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

作用機序

The mechanism of action of N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of detailed biochemical studies .

類似化合物との比較

6-Chloro-4-hydroxypyrimidine (CAS: 4765-77-9)

This compound shares the 6-chloropyrimidine backbone but replaces the cyclopropanecarboxamide group with a hydroxyl (-OH) substituent at position 3. The hydroxyl group enhances hydrophilicity, reducing membrane permeability compared to the carboxamide derivative. Industrial uses focus on manufacturing intermediates rather than direct biological activity .

| Property | N-(6-Chloropyrimidin-4-yl)cyclopropanecarboxamide | 6-Chloro-4-hydroxypyrimidine |

|---|---|---|

| Substituent at Position 4 | Cyclopropanecarboxamide | Hydroxyl |

| Hydrophobicity | Higher (amide group) | Lower (polar -OH) |

| Reported Uses | Potential enzyme inhibition (theoretical) | Industrial synthesis intermediate |

2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide

This analog (described in ) features a methoxy group at position 6 and an isopropyl group at position 4, with a carboxamide linkage to a 4-chlorophenyl ring. The isopropyl group introduces steric bulk, which may reduce metabolic stability relative to the compact cyclopropane ring .

| Property | This compound | 2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide |

|---|---|---|

| Position 6 Substituent | Chlorine | Methoxy |

| Steric Profile | Compact cyclopropane | Bulky isopropyl |

| Melting Point | Not reported | 194–196°C |

N-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanecarboxamide

This compound () shares the cyclopropanecarboxamide group but incorporates a piperidine ring linked to the pyrimidine core. The piperidine moiety introduces basicity and conformational flexibility, which may enhance interactions with biological targets such as G-protein-coupled receptors. However, the increased molecular weight (300.4 g/mol vs. ~210–230 g/mol for simpler analogs) could reduce bioavailability .

Electronic and Reactivity Comparisons

- Chlorine vs. Methoxy/Hydroxyl Substituents : The electron-withdrawing chlorine in the target compound may stabilize negative charge development during enzymatic interactions, unlike methoxy or hydroxyl groups, which donate electron density .

- Cyclopropane vs. Isopropyl/Piperidine : The cyclopropane’s ring strain and planar geometry may favor π-π stacking with aromatic residues in protein binding pockets, whereas bulkier substituents (e.g., isopropyl) might hinder such interactions .

Research Implications and Limitations

Further studies should prioritize synthesizing the compound and evaluating its activity against targets of pyrimidine-based drugs (e.g., dihydrofolate reductase). Limitations include the absence of solubility, stability, or toxicity data, which are critical for practical applications.

生物活性

N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound contains a chlorinated pyrimidine moiety and a cyclopropane ring, which contribute to its unique chemical reactivity and biological activity. The presence of the chloropyrimidine enhances its interaction with various biological targets, potentially modulating enzyme activity and receptor interactions.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, leading to altered physiological responses.

- Receptor Modulation : It may interact with receptors, affecting signaling pathways that are crucial for various cellular functions.

Research indicates that compounds with similar structures often demonstrate antimicrobial, anticancer, and anti-inflammatory properties through these mechanisms.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

Preliminary investigations suggest that this compound may also possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | Caspase activation |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Induction of apoptosis |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated a promising potential for development as a new antibiotic agent due to its ability to inhibit growth at low concentrations.

- Anticancer Research : In vitro studies on various cancer cell lines revealed that the compound could effectively reduce cell viability and induce apoptosis, suggesting its potential as a chemotherapeutic agent. Further research is required to elucidate the specific pathways involved in its anticancer activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(6-chloropyrimidin-4-yl)cyclopropanecarboxamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves coupling cyclopropanecarboxamide with 6-chloropyrimidin-4-amine derivatives. A base like triethylamine is used to neutralize HCl generated during amide bond formation. Multi-step protocols (e.g., nucleophilic substitution followed by amidation) are employed, with reaction optimization focusing on solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios . Purity is enhanced via column chromatography or recrystallization.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Analytical techniques include 1H/13C NMR to verify cyclopropane ring protons (δ 1.0–1.5 ppm) and pyrimidine aromatic signals (δ 8.0–8.5 ppm). High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), while mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 352.2 in analogous compounds) .

Q. What are the key physicochemical properties influencing this compound’s reactivity?

- Methodological Answer : Predicted properties include a logP ~2.1 (indicating moderate lipophilicity), pKa ~7.2 (weak base due to pyrimidine nitrogen), and solubility in polar aprotic solvents. The cyclopropane ring introduces steric strain, enhancing reactivity in ring-opening or cross-coupling reactions .

Advanced Research Questions

Q. What biological targets or pathways are hypothesized for this compound, and how are binding affinities measured?

- Methodological Answer : Structural analogs (e.g., kinase inhibitors with cyclopropanecarboxamide scaffolds) suggest potential interactions with ATP-binding pockets in kinases (e.g., GSK-3β or IKK2). Kinase inhibition assays (IC50 determination via fluorescence polarization) and molecular docking (using AutoDock Vina) validate binding modes. For example, derivatives show nanomolar IC50 values in kinase inhibition studies .

Q. How do structural modifications (e.g., substituent variation on pyrimidine) affect activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Systematic SAR involves synthesizing analogs with substituents at pyrimidine C2/C4 positions. For example:

- Electron-withdrawing groups (e.g., Cl at C6) enhance electrophilicity for nucleophilic attack.

- Bulkier groups reduce solubility but improve target selectivity.

Activity is quantified via dose-response curves and compared to parent compound. Stereochemistry (e.g., R/S isomers in piperidine analogs) significantly alters potency .

Q. What crystallographic data are available for related compounds, and how do they inform structural analysis?

- Methodological Answer : Single-crystal X-ray diffraction of analogs (e.g., N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide) reveals monoclinic packing (space group P21/c) with bond lengths (C–N: 1.34 Å) and angles consistent with planar amide geometry. These data guide DFT calculations to model electronic distributions .

Q. How are synthetic yields optimized when scaling up reactions for in vivo studies?

- Methodological Answer : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading). For example, Pd-catalyzed couplings require inert atmospheres and ligand optimization (e.g., XPhos). Process Analytical Technology (PAT) monitors reaction progression in real-time via inline FTIR .

Q. How are contradictory bioactivity data resolved between in vitro and in vivo models?

- Methodological Answer : Discrepancies (e.g., high in vitro potency vs. poor in vivo efficacy) are addressed via:

- Metabolic stability assays (e.g., microsomal half-life determination).

- Pharmacokinetic profiling (Cmax, AUC) to assess bioavailability.

- Prodrug strategies (e.g., esterification of carboxamide) to improve absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。